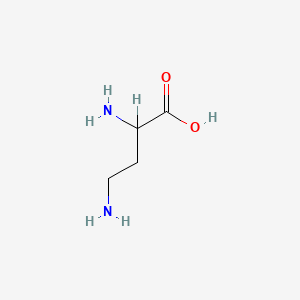

2,4-Diaminobutyric acid

Overview

Description

2,4-Diaminobutyric acid, also known as DABA, is a non-competitive inhibitor of GABA transaminase and a GABA reuptake inhibitor . It exhibits antitumor activity in vivo and in vitro .

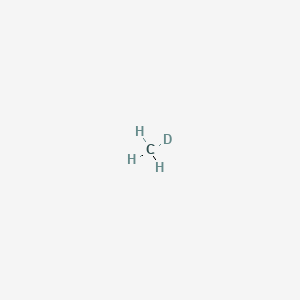

Molecular Structure Analysis

The molecular formula of 2,4-Diaminobutyric acid is C4H10N2O2 . It has been analyzed via Raman, IR, 1H, and 13C NMR spectroscopy . The crystal structure of its derivative, Nγ-Acetyl-L-2,4-Diaminobutyric acid, has also been studied .Chemical Reactions Analysis

2,4-Diaminobutyric acid is involved in various chemical reactions. For instance, it is used for the differentiation of β-N-methylamino-L-alanine from the diamino acids by using HPLC-FD, UHPLC-UV, UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) .Physical And Chemical Properties Analysis

2,4-Diaminobutyric acid has a molar mass of 118.136 g·mol−1 . Its melting point is 144 °C, and it has a density of 1.2188 (rough estimate) . The pKa values at 25℃ are 1.85, 8.24, and 10.44 .Scientific Research Applications

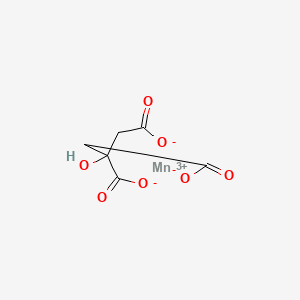

Oxygen Carrier in Bioinorganic Chemistry

2,4-Diaminobutanoic acid: has been studied for its ability to form complexes with transition metals like cobalt (Co). These complexes exhibit reversible oxygenation behavior, which is a significant property for developing new oxygen carriers . The Co(II)-2,4-diaminobutanoic acid complex can uptake and release dioxygen continuously, showing potential for applications where oxygen transport and storage are crucial, such as in artificial blood substitutes or oxygenation catalysts .

Inhibition of GABA Transaminase

This compound has been found to inhibit GABA transaminase . By doing so, it can increase the level of gamma-aminobutyric acid (GABA) in the brain, which may have therapeutic implications for treating conditions associated with GABA deficiency, such as epilepsy or anxiety disorders .

Antitumor Activity

Research indicates that 2,4-Diaminobutanoic acid possesses antitumor activity. It has been shown to be effective against mouse fibrosarcoma cells, suggesting its potential use in cancer research and treatment strategies .

Analytical Chemistry Applications

In analytical chemistry, 2,4-Diaminobutanoic acid is used as an internal standard for amino acid analysis. Its presence helps in the accurate quantification and identification of other amino acids in complex biological samples .

Differentiation of Amino Acids

The compound is utilized in differentiating β-N-methylamino-L-alanine from other diamino acids. This is particularly important in toxicology studies, as β-N-methylamino-L-alanine is a neurotoxin. Techniques like HPLC and mass spectrometry are employed for this purpose, with 2,4-Diaminobutanoic acid serving as a reference compound .

Neurotoxicological and Hepatotoxicological Studies

2,4-Diaminobutanoic acid: has been the subject of toxicological studies in zebrafish models. These studies aim to understand the neuro- and hepatotoxic effects of the compound, which is vital for assessing the safety of its use in various applications .

Mechanism of Action

Target of Action

2,4-Diaminobutanoic acid, also known as DABA, primarily targets GABA transaminase , an enzyme that converts GABA back to glutamate . By inhibiting this enzyme, DABA prevents the conversion of GABA to glutamate, leading to elevated levels of GABA .

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . DABA is also a GABA reuptake inhibitor , which means it prevents the reabsorption of GABA into the neuron after it has transmitted a signal . This action further elevates levels of GABA .

Biochemical Pathways

The primary biochemical pathway affected by DABA is the GABAergic pathway . By inhibiting GABA transaminase and preventing GABA reuptake, DABA increases the concentration of GABA in the synaptic cleft . This leads to enhanced GABAergic signaling, which is generally inhibitory, reducing neuronal excitability .

Result of Action

The primary result of DABA’s action is an increase in GABA levels, leading to enhanced GABAergic signaling . This can have various effects depending on the specific context, but generally leads to a reduction in neuronal excitability . It’s important to note that daba can also cause liver damage and has been shown to have anticonvulsant properties against picrotoxin .

Safety and Hazards

Future Directions

Recent research has disclosed that the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus involves an unprecedented cofactor independent stereoinversion of Dab catalyzed by PddB . This discovery opens up new avenues for future research in the field of cyanotoxin study .

properties

IUPAC Name |

2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862749 | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,4-Diaminobutyric acid | |

CAS RN |

305-62-4 | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92V7KM11ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

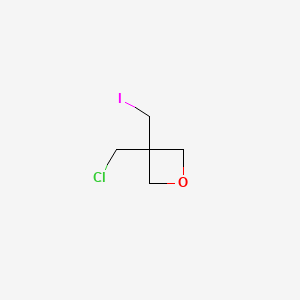

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.